

Spectroscopic Profile of Crotonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Butenoyl chloride

Cat. No.: B145612

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This technical guide provides a comprehensive overview of the spectroscopic data for crotonyl chloride (trans-isomer), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for trans-crotonyl chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of trans-crotonyl chloride is characterized by three distinct signals corresponding to the vinylic and methyl protons.

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
Hc	~7.24	Doublet of Quartets (dq)	$J_{bc} \approx 15.0, J_{ca} \approx 1.5$
Hb	~6.45	Doublet of Quartets (dq)	$J_{bc} \approx 15.0, J_{ba} \approx 6.9$
Ha (CH ₃)	~2.04	Doublet of Doublets (dd)	$J_{ba} \approx 6.9, J_{ca} \approx 1.5$

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of trans-crotonyl chloride displays four signals, one for each unique carbon atom in the molecule.

Carbon Assignment	Chemical Shift (δ) [ppm]
C=O (C1)	~167.9
-CH= (C3)	~149.8
=CH-COCl (C2)	~130.3
CH ₃ (C4)	~19.3

Infrared (IR) Spectroscopy

The IR spectrum of crotonyl chloride exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber [cm ⁻¹]	Vibrational Mode	Intensity
~1775	C=O stretch (acid chloride)	Strong
~1640	C=C stretch	Medium
~965	=C-H bend (trans)	Strong
~3050	=C-H stretch	Medium
~2920	C-H stretch (methyl)	Medium

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample such as crotonyl chloride is as follows:

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of crotonyl chloride.[1][2]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2]
 - Ensure the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:

- Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
- Tune and match the probe for the ^1H frequency to ensure optimal signal detection.
- Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and relaxation delay.
- Initiate data acquisition.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Reference the spectrum using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
 - Integrate the signals to determine the relative ratios of the different types of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.

2.1.2. ^{13}C NMR Spectroscopy

The protocol for ^{13}C NMR spectroscopy is similar to that for ^1H NMR, with some key differences owing to the lower natural abundance and sensitivity of the ^{13}C isotope:

- Sample Preparation:
 - A more concentrated sample is generally required, typically 20-100 mg of crotonyl chloride dissolved in 0.6-0.7 mL of a deuterated solvent.[\[2\]](#)

- Instrument Setup and Data Acquisition:
 - Follow the same initial steps for locking, shimming, and tuning as in ^1H NMR, but for the ^{13}C frequency.
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]
 - A significantly larger number of scans is required to achieve an adequate signal-to-noise ratio.
 - Set the appropriate spectral width to encompass the entire range of expected ^{13}C chemical shifts.
 - Acquire the data.
- Data Processing:
 - Process the FID using Fourier transformation.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the deuterated solvent signal (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm) or TMS at 0 ppm.
 - Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining the IR spectrum of a liquid sample like crotonyl chloride.

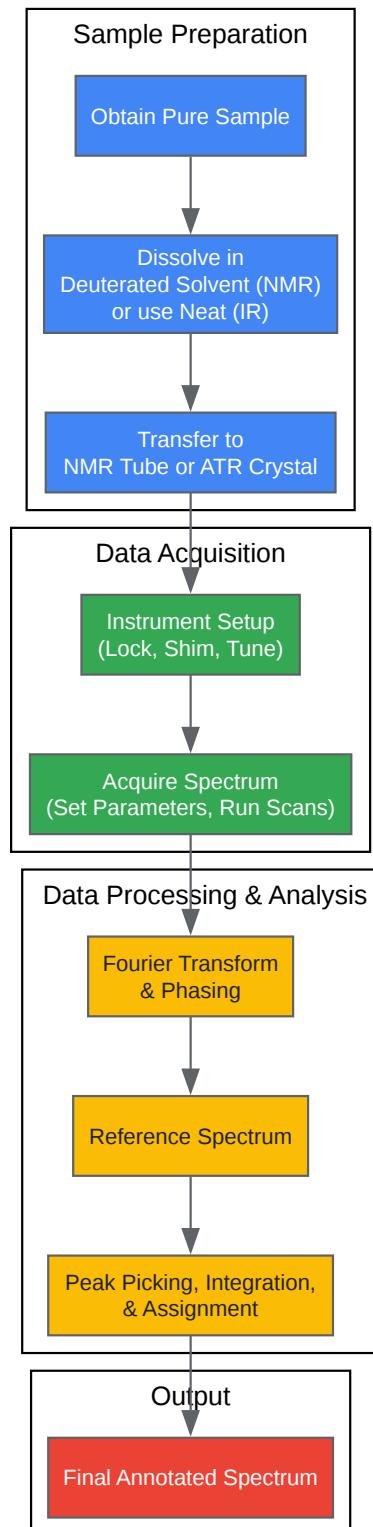
- Instrument Setup:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4][5]
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

- Sample Analysis:
 - Place a small drop of crotonyl chloride directly onto the ATR crystal, ensuring the crystal surface is completely covered.[6][7]
 - Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample.
 - Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Cleaning:
 - The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify and label the significant absorption peaks.
 - After the measurement, clean the ATR crystal thoroughly using a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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